1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18263629
InChI: InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H
SMILES:
Molecular Formula: C9H15ClN2S
Molecular Weight: 218.75 g/mol

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18263629

Molecular Formula: C9H15ClN2S

Molecular Weight: 218.75 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride -

Specification

Molecular Formula C9H15ClN2S
Molecular Weight 218.75 g/mol
IUPAC Name 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H
Standard InChI Key KMEAPXZFKARYSP-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)CC2(CCC2)N.Cl

Introduction

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride, reflects its bicyclic architecture. The base structure comprises a cyclobutane ring fused to a 4-methylthiazole moiety via a methylene linker, with an amine functional group protonated as a hydrochloride salt . Discrepancies in naming conventions between sources warrant clarification:

  • Hydrochloride vs. Dihydrochloride: PubChem lists 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS: 2287314-28-5), which differs by an additional hydrochloric acid equivalent . This suggests the compound may exist in multiple salt forms, though the dihydrochloride variant dominates available data.

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Name1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine dihydrochloridePubChem
Molecular FormulaC₈H₁₄Cl₂N₂SPubChem
CAS Registry Number2287314-28-5PubChem
EC Number962-690-8ECHA
SynonymsMRD31428PubChem

Structural and Electronic Characteristics

Molecular Architecture

The molecule features a cyclobutane ring (four-membered carbon cycle) bonded to a 4-methylthiazole heterocycle. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a methyl group at position 4. The amine group on the cyclobutane facilitates salt formation with hydrochloric acid .

Stereoelectronic Properties

  • Cyclobutane Strain: The four-membered ring imposes angle strain (~90° bond angles vs. ideal 109.5°), increasing reactivity compared to larger cycloalkanes.

  • Thiazole Aromaticity: The thiazole’s conjugated π-system enhances stability and influences electronic interactions in supramolecular contexts .

Physicochemical Properties

Experimental data remain limited, but computed properties from PubChem suggest:

  • Molecular Weight: 265.18 g/mol

  • Solubility: High aqueous solubility due to ionic hydrochloride groups; likely >10 mg/mL in water.

  • LogP (Predicted): ~1.2, indicating moderate lipophilicity suitable for membrane permeation .

Synthesis and Manufacturing

  • Cyclobutane Formation: [2+2] Photocycloaddition or ring-closing metathesis.

  • Thiazole Coupling: Hantzsch thiazole synthesis using α-haloketones and thioureas.

  • Amine Functionalization: Reductive amination or nucleophilic substitution.

  • Salt Formation: Treatment with HCl gas or aqueous HCl .

Industrial-scale production is unconfirmed, though vendor listings on ChemicalBook imply availability in milligram quantities for research .

Hazard ClassCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas.

  • P280: Wear protective gloves/eye protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes .

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